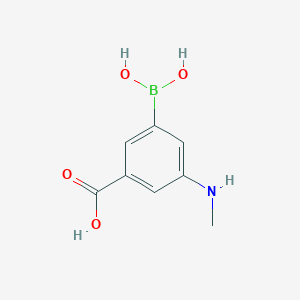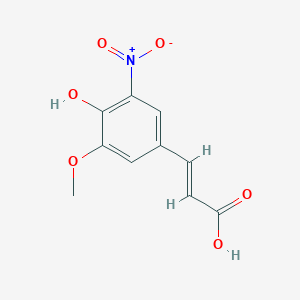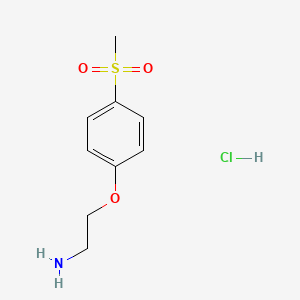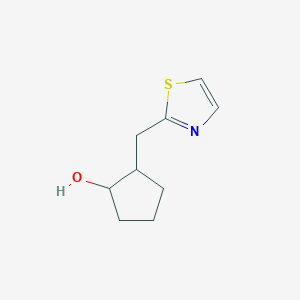
2-(Thiazol-2-ylmethyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiazol-2-ylmethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C9H13NOS. It features a thiazole ring attached to a cyclopentanol moiety, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-2-ylmethyl)cyclopentan-1-ol typically involves the reaction of thiazole derivatives with cyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopentanone, followed by the addition of a thiazole derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiazol-2-ylmethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(Thiazol-2-ylmethyl)cyclopentanone.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Thiazol-2-ylmethyl)cyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its thiazole ring which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of biocides, fungicides, and dyes.
Mécanisme D'action
The mechanism of action of 2-(Thiazol-2-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antifungal activity by disrupting fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-(Thiazol-2-ylmethyl)cyclopentan-1-ol is unique due to its specific structure combining a thiazole ring with a cyclopentanol moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
2-(1,3-thiazol-2-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H13NOS/c11-8-3-1-2-7(8)6-9-10-4-5-12-9/h4-5,7-8,11H,1-3,6H2 |
Clé InChI |
UIFSOASRTYFQCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)O)CC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)

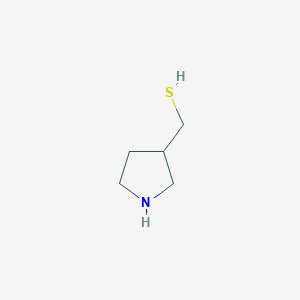
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
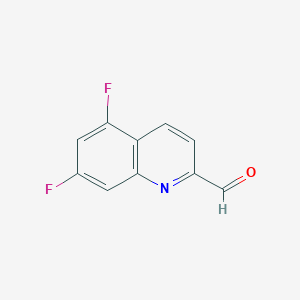
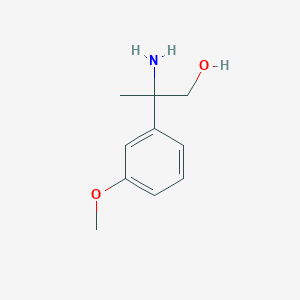
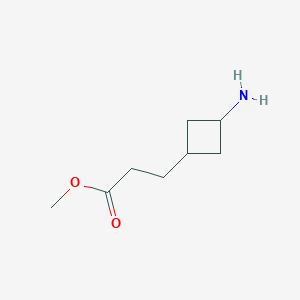
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
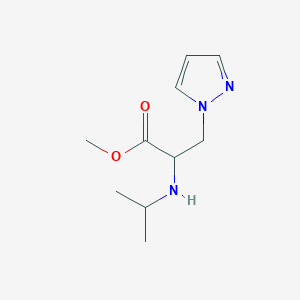
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
